Cas no 367908-42-7 (N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide)

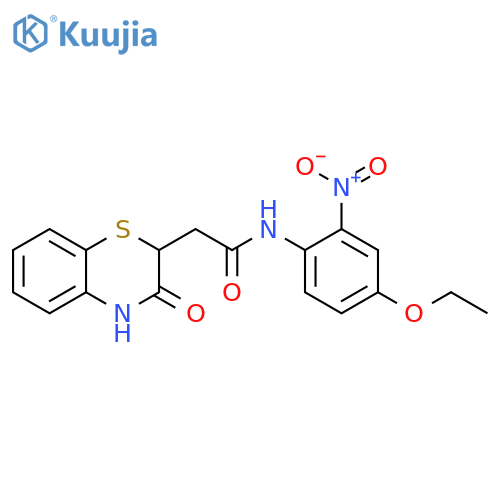

367908-42-7 structure

商品名:N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS番号:367908-42-7

MF:C18H17N3O5S

メガワット:387.40968298912

CID:6443567

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide

- 2H-1,4-Benzothiazine-2-acetamide, N-(4-ethoxy-2-nitrophenyl)-3,4-dihydro-3-oxo-

-

- インチ: 1S/C18H17N3O5S/c1-2-26-11-7-8-12(14(9-11)21(24)25)19-17(22)10-16-18(23)20-13-5-3-4-6-15(13)27-16/h3-9,16H,2,10H2,1H3,(H,19,22)(H,20,23)

- InChIKey: IWNQKGVTDXPQBE-UHFFFAOYSA-N

- ほほえんだ: S1C2=CC=CC=C2NC(=O)C1CC(NC1=CC=C(OCC)C=C1[N+]([O-])=O)=O

じっけんとくせい

- 密度みつど: 1.387±0.06 g/cm3(Predicted)

- ふってん: 691.6±55.0 °C(Predicted)

- 酸性度係数(pKa): 12.25±0.70(Predicted)

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1065-0779-30mg |

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |

367908-42-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1065-0779-50mg |

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |

367908-42-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1065-0779-20μmol |

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |

367908-42-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1065-0779-1mg |

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |

367908-42-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1065-0779-10μmol |

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |

367908-42-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1065-0779-2μmol |

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |

367908-42-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1065-0779-15mg |

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |

367908-42-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1065-0779-75mg |

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |

367908-42-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1065-0779-5mg |

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |

367908-42-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1065-0779-10mg |

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |

367908-42-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

367908-42-7 (N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬